Thiazole, 4,5-dihydro-4-methyl-2-amino-
Description
Thiazole derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties . The compound “Thiazole, 4,5-dihydro-4-methyl-2-amino-” is a partially hydrogenated thiazole derivative featuring a methyl group at position 4 and an amino group at position 2. This structure combines the electron-rich thiazole core with substituents that modulate its chemical reactivity and biological interactions.
The amino group at position 2 enables hydrogen bonding, which is critical for interactions with enzymes or receptors, while the 4-methyl group may enhance lipophilicity, improving membrane permeability . Such structural features align with trends observed in bioactive thiazoles like nizatidine (antiulcer) and tiazofurin (anticancer), where substituents dictate potency and selectivity .
Properties
Molecular Formula |
C4H8N2S |
|---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
4-methyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H8N2S/c1-3-2-7-4(5)6-3/h3H,2H2,1H3,(H2,5,6) |
InChI Key |
SILRNKZBMNSABG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC(=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiazole Derivatives
*Calculated based on structural formula; †Varies with substituents.
The methyl group at position 4 enhances lipophilicity relative to unsubstituted dihydrothiazoles, while the amino group at position 2 provides hydrogen-bonding capability, akin to antiviral aminothiazoles .
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-brominated carbonyl compound, followed by cyclization to form the thiazoline ring. For example, using a β-bromo ketone with a pre-existing saturated carbon chain (e.g., 3-bromo-4-methylpentan-2-one) could yield the dihydro structure directly. The process is conducted in a mixed solvent system of water and tetrahydrofuran (THF) at 78–100°C for 3–8 hours, with N-bromosuccinimide (NBS) serving as the brominating agent.
Table 1: Representative Conditions for Cyclization Reactions
Post-Reaction Processing
Following cyclization, the product is basified with ammonia (10–30% aqueous solution) to precipitate the free amine. Purification via recrystallization or column chromatography ensures high purity (>95%).
Bromination-Cyclization Sequential Reactions in a One-Pot System
A streamlined one-pot synthesis eliminates intermediate isolation steps, improving efficiency. This method, originally developed for ethyl 2-amino-4-methylthiazole-5-carboxylate, can be adapted for dihydrothiazoles by modifying the carbonyl precursor.
Key Steps and Adaptations
-
Bromination : A β-keto ester (e.g., ethyl acetoacetate) is brominated at the α-position using NBS in THF.
-
Cyclization : The brominated intermediate reacts in situ with thiourea derivatives under acidic conditions to form the thiazoline ring.
For 4,5-dihydro-4-methyl-2-aminothiazole, substituting the β-keto ester with a cyclic or saturated analog (e.g., methyl 3-oxocyclohexanecarboxylate) could induce ring saturation during cyclization.
Table 2: One-Pot Bromination-Cyclization Protocol
| Step | Conditions | Source Citation |
|---|---|---|
| Bromination | NBS, THF, 40–50°C, 2 hours | |
| Cyclization | Thiourea, HCl, 80°C, 4 hours | |
| Workup | Basification with NH₃, extraction | |
| Yield | 70–75% (analogous compounds) |
Acid-Catalyzed Condensation and Diazotization
A third method, adapted from the synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole, involves acid-catalyzed condensation followed by diazotization. This approach is less direct but offers insights into stabilizing the dihydro structure.
Process Overview
Table 3: Diazotization Conditions for Amino Group Introduction
| Parameter | Value/Description | Source Citation |
|---|---|---|
| Acid Catalyst | H₂SO₄ (conc.) | |
| Temperature | -10 to -20°C (nitrite addition) | |
| Reducing Agent | NaH₂PO₂ | |
| Yield | 73% (reported for related compound) |
Challenges and Optimization Strategies
Controlling Ring Saturation
The dihydro structure necessitates precise control over reaction conditions to prevent over-oxidation to the fully aromatic thiazole. Hydrogenation of pre-formed thiazoles using palladium catalysts (e.g., Pd/C under H₂) is a potential supplementary step, though this adds complexity.
Q & A
Q. What are the standard synthetic routes for 4,5-dihydro-4-methyl-2-aminothiazole derivatives, and how can their purity be validated?
- Methodological Answer : The compound is typically synthesized via cyclization reactions, such as the Hantzsch thiazole synthesis, using precursors like 4-chloroaniline and brominated thiazole intermediates under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity is validated via:
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., NH₂, C-S) through characteristic absorption bands .
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via chemical shifts (e.g., δ ~2.5 ppm for methyl groups, δ ~5.0 ppm for dihydro protons) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. Which spectroscopic techniques are essential for characterizing the structure of 4,5-dihydro-4-methyl-2-aminothiazole, and how do they confirm molecular integrity?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., dihydro-thiazole ring protons at δ 3.1–4.2 ppm) .
- High-Resolution MS (HRMS) : Validates molecular formula (e.g., C₅H₉N₂S requires m/z 129.0495) .
- X-ray Crystallography (if available): Resolves 3D conformation and bond angles .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield of 4,5-dihydro-4-methyl-2-aminothiazole derivatives in multi-step syntheses?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency .
- Temperature Control : Heating to 80–100°C accelerates ring closure but avoids decomposition .
- Catalyst Use : Bases like triethylamine or K₂CO₃ enhance nucleophilic substitution steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity fractions .
Q. What strategies resolve contradictions in biological activity data across structurally similar thiazole derivatives?
- Methodological Answer : Contradictions arise due to substituent effects. Systematic approaches include:
-
Structure-Activity Relationship (SAR) Studies : Compare derivatives with varied substituents (e.g., electronegative groups like -Cl or -NO₂ enhance antiproliferative activity ).
-
In Vitro Assays : Test against standardized cancer cell lines (e.g., MCF-7, DU145) with IC₅₀ measurements (Table 1) .
-
Computational Modeling : Molecular docking predicts binding affinity to targets (e.g., GABA receptors for anticonvulsant activity) .
Table 1 : Anticancer Activity of Thiazole Derivatives (Example Data)
Compound Cancer Cell Line IC₅₀ (µM) Reference Derivative A MCF-7 15 Derivative B DU145 20
Q. How do electron-withdrawing groups (EWGs) influence the biological activity of 4,5-dihydro-4-methyl-2-aminothiazole derivatives?
- Methodological Answer : EWGs (e.g., -Cl, -NO₂) enhance activity by:
- Increasing Electrophilicity : Facilitates covalent interactions with biological targets (e.g., enzyme active sites) .
- Improving Membrane Permeability : Polar groups enhance solubility and cellular uptake .
- Case Study : Derivatives with 4-chlorophenyl substituents showed 2–3× higher cytotoxicity against HA22T liver cancer cells than non-halogenated analogs .
Q. What methodologies validate the anticonvulsant mechanisms of thiazole derivatives in preclinical models?
- Methodological Answer : Mechanistic studies involve:
- In Vivo Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
- Neurotransmitter Analysis : HPLC measures GABA/glutamate levels in brain homogenates .
- Patch-Clamp Electrophysiology : Assesses ion channel modulation (e.g., Na⁺ or Ca²⁺ channels) .
Translational Research Questions
Q. What steps are critical for transitioning 4,5-dihydro-4-methyl-2-aminothiazole derivatives from in vitro to clinical trials?
- Methodological Answer : Key steps include:
- ADME-Tox Profiling : Assess pharmacokinetics (e.g., plasma half-life) and organ toxicity in rodents .
- Formulation Optimization : Develop stable dosage forms (e.g., PEGylated nanoparticles for enhanced bioavailability) .
- Regulatory Compliance : Follow ICH guidelines for Good Laboratory Practice (GLP) and preclinical safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
